molecular formula C13H18N2O3 B3332784 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one CAS No. 92033-80-2

3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one

Cat. No.: B3332784
CAS No.: 92033-80-2
M. Wt: 250.29 g/mol
InChI Key: RBOIRGIRPOYAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group attached to a propanone backbone, with a diethylamino group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-nitropropiophenone.

    Reductive Amination: The final step involves the reductive amination of 3-nitropropiophenone with diethylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) over palladium (Pd) catalyst are used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitrophenyl group may participate in redox reactions. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one: Similar structure but with dimethylamino group instead of diethylamino.

    3-(Diethylamino)-1-(4-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the para position.

    3-(Diethylamino)-1-(2-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the ortho position.

Uniqueness

3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group and the presence of the diethylamino group confer distinct properties compared to its analogs.

Properties

IUPAC Name

3-(diethylamino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-14(4-2)9-8-13(16)11-6-5-7-12(10-11)15(17)18/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOIRGIRPOYAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.